2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylicacid
Description
2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a strained three-membered ring with two methyl groups at the C2 position and a tetrahydropyran (oxan) substituent at C2. Cyclopropane carboxylic acids are widely studied for their roles in pharmaceuticals and agrochemicals, particularly as intermediates in pyrethroid synthesis .
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2,2-dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O3/c1-11(2)8(9(11)10(12)13)7-5-3-4-6-14-7/h7-9H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
RHCRBWKYIOIIGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)C2CCCCO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 2,2-dimethyl-3-(oxan-2-yl)cyclopropane with a carboxylating agent under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to more efficient production. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring’s strained structure can also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural Analogs with Oxan Substituents
Key Differences :
- The target compound ’s oxan-2-yl group at C3 distinguishes it from the oxan-3-yl analog in , which lacks dimethyl groups and has a smaller molecular weight.
- The 4-methyloxan-2-yl substituent in introduces additional steric bulk and chirality, complicating synthesis but enabling enantioselective applications .
Aliphatic and Unsaturated Substituents
Key Differences :
Aromatic and Heterocyclic Substituents
Key Differences :
- Methoxyphenyl derivatives () exhibit NSAID-like activity due to structural similarity to ibuprofen .
Q & A
How can researchers optimize the stereoselective synthesis of 2,2-dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid to achieve high enantiomeric purity?
Answer:
Stereoselective synthesis requires careful selection of chiral catalysts and reaction conditions. For cyclopropane derivatives, asymmetric Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation (e.g., using rhodium or palladium complexes) are effective. Post-synthesis, enantiomeric purity can be assessed via chiral HPLC or polarimetry. Evidence from Enamine Ltd highlights the use of chiral building blocks and resolution techniques like crystallization with chiral auxiliaries to isolate desired stereoisomers .
What analytical techniques are recommended for resolving discrepancies in reported biological activity data of this compound?
Answer:
Discrepancies often arise from variations in stereochemistry, purity, or assay conditions. To address this:
- Orthogonal assays : Combine enzyme inhibition studies (e.g., fluorescence-based assays) with cell-based functional assays.
- Structural validation : Use X-ray crystallography or NOESY NMR to confirm stereochemistry .
- Batch consistency : Analyze purity via HPLC-MS and compare with reference standards (e.g., CAS-certified samples) .
Evidence from metabolic pathway studies suggests that biological activity is highly sensitive to stereochemical configuration, necessitating rigorous structural validation .
What strategies are effective for determining the three-dimensional conformation of this compound in solution?
Answer:
- NMR spectroscopy : Use - HMBC and NOESY to analyze spatial proximity of substituents.
- Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict low-energy conformers, validated against experimental NMR data .
- X-ray diffraction : Single-crystal X-ray analysis provides definitive structural data but requires high-purity crystalline samples .
How can researchers evaluate the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
Answer:
- Accelerated stability studies : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C, 75% RH).
- pH profiling : Assess hydrolysis rates in buffered solutions (pH 1–12) with UV-Vis or LC-MS quantification.
- Thermal analysis : DSC (Differential Scanning Calorimetry) identifies decomposition temperatures and phase transitions .
Evidence from safety data sheets recommends storage at 2–8°C in inert atmospheres to prevent degradation .
What methodologies are suitable for studying the compound’s interaction with enzymatic targets?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (, ) in real-time.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Enzyme inhibition assays : Use fluorogenic substrates to determine IC values under standardized conditions .
Studies on related cyclopropane derivatives emphasize correlating stereochemistry with inhibitory potency .
How can computational tools aid in predicting the compound’s metabolic pathways?
Answer:
- In silico metabolism prediction : Software like MetaSite or GLORY identifies probable Phase I/II modification sites.
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites.
- Isotope labeling : Use -labeled analogs in in vitro hepatocyte assays to track metabolite formation .
What challenges arise in achieving solubility for in vitro assays, and how can they be mitigated?
Answer:
Challenges : Low solubility due to hydrophobic cyclopropane and oxane moieties.
Solutions :
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
- Prodrug derivatization : Convert carboxylic acid to ester derivatives for improved membrane permeability .
- Nanoformulation : Employ liposomes or polymeric nanoparticles for sustained release .
How should researchers design experiments to assess the compound’s environmental impact?
Answer:
- Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri models to determine LC/EC.
- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (e.g., UV light, pH 7).
- QSAR modeling : Predict bioaccumulation potential using logP and molecular weight parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
